9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
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Overview
Description
(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a dihydroethanoanthracene core with diamine functional groups at the 11 and 12 positions. Its stereochemistry is defined by the (11R,12R) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the dihydroethanoanthracene core, followed by the introduction of the diamine groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to simplify the compound or alter its reactivity.
Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is used as a building block for more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific stereochemistry and functional groups.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry
In industrial applications, (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine involves its interaction with specific molecular targets. The diamine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine: This stereoisomer has a different spatial arrangement, leading to distinct chemical and biological properties.
9,10-Dihydro-9,10-ethanoanthracene-11,12-diol: This compound has hydroxyl groups instead of amine groups, resulting in different reactivity and applications.
Uniqueness
(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is unique due to its specific stereochemistry and functional groups. These features make it particularly valuable for studying stereochemical effects in chemical reactions and biological interactions.
Biological Activity
9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is a polycyclic aromatic hydrocarbon (PAH) with significant biological activity. Its unique bicyclic structure and functional amine groups make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activities, including antiproliferative effects, interactions with enzymes, and potential therapeutic applications.
- Molecular Formula : C16H16N2
- Molecular Weight : 236.32 g/mol
- CAS Number : 181139-49-1
Antiproliferative Activity
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines.
Case Study: Anticancer Efficacy
A study focused on Burkitt's lymphoma (BL) cell lines, specifically MUTU-1 and DG-75, found that derivatives of this compound reduced cell viability significantly:
Compound Derivative | IC50 Value (µM) | Comparison to Fludarabine Phosphate |
---|---|---|
9,10-Dihydro derivative | <10 µM | Superior potency |
This suggests potential for development as an anti-cancer agent.
Enzyme Interactions
The compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may affect DNA and protein functions.
Implications of Enzyme Interaction
- Mutagenic Potential : The formation of reactive intermediates raises concerns about mutagenicity and carcinogenicity.
- Therapeutic Applications : Understanding these interactions could lead to the development of targeted therapies that exploit these pathways.
Pharmacological Properties
The compound has been investigated for various pharmacological properties:
- Receptor Modulation : Preliminary studies suggest it may interact with specific receptors, although detailed mechanisms remain to be elucidated.
- Neuropharmacology : Its potential effects on neurological pathways are under investigation, indicating possible applications in treating neurodegenerative diseases.
Synthesis and Derivatives
Synthesis methods for this compound include microwave-assisted techniques that enhance yield and reaction rates. Various derivatives have been synthesized to explore their biological activities further.
Notable Derivatives
Derivative Name | Structure | Biological Activity |
---|---|---|
1,8-Dichloro derivative | 1,8-Dichloro Structure | Investigated for receptor binding |
Dicarboxylic acid derivative | Dicarboxylic Structure | Studied for host selectivity in crystal growth |
Properties
IUPAC Name |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H,17-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDYSRZJOLDMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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